![molecular formula C16H15N3 B2997205 4-(3-methylphenyl)-1-phenyl-1H-pyrazol-5-ylamine CAS No. 242797-13-3](/img/structure/B2997205.png)
4-(3-methylphenyl)-1-phenyl-1H-pyrazol-5-ylamine
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Overview
Description
The molecule “4-(3-methylphenyl)-1-phenyl-1H-pyrazol-5-ylamine” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms . They are known for their diverse pharmacological effects .
Chemical Reactions Analysis
Pyrazole derivatives are known to participate in various chemical reactions, often serving as precursors or intermediates in the synthesis of more complex organic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the nature of its functional groups. Pyrazole derivatives generally exhibit good stability and a wide range of solubilities depending on their substitution patterns .Scientific Research Applications
Forensic Science: Psychoactive Substance Analysis
Similar compounds have been identified as psychoactive substances. Therefore, “4-(3-methylphenyl)-1-phenyl-1H-pyrazol-5-ylamine” could be significant in forensic analyses to identify new psychoactive substances and understand their mechanism of action, as well as their metabolic pathways .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with genome polyprotein . This protein plays a crucial role in the life cycle of certain viruses, including HRV-14 and HRV-1A .
Mode of Action
It’s worth noting that similar compounds inhibit the respiratory chain via complex iii in the mitochondria . This inhibition disrupts the energy production of the cell, leading to cell death .
Biochemical Pathways
Compounds with similar structures have been found to interfere with the metabolic pathways of certain organisms . For instance, they can disrupt the catabolism of carbohydrates and proteins, leading to a disruption in energy production .
Pharmacokinetics
Similar compounds have been found to have variable absorption and distribution profiles, with some being metabolized in the liver .
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities . For instance, compound 13 displayed superior antipromastigote activity, and compounds 14 and 15 showed significant inhibition effects against Plasmodium berghei .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Future Directions
properties
IUPAC Name |
4-(3-methylphenyl)-2-phenylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3/c1-12-6-5-7-13(10-12)15-11-18-19(16(15)17)14-8-3-2-4-9-14/h2-11H,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOAVNSQLUICEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(N(N=C2)C3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>37.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666564 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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